N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate . In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound .Molecular Structure Analysis
The molecular structure of related compounds is characterized by analytical techniques such as GC-MS, FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring is part of the vitamin B (thiamine) structure .Scientific Research Applications
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Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
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Antimicrobial and Antiproliferative Agents
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .
- These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
- They were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
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Antitubercular Activity
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Phosphodiesterase 10A (PDE10A) Inhibitors
- PDE10A is an enzyme that is being targeted for its potential role in neuropsychiatric disorders .
- A compound with a similar structure to the one you mentioned, 6-chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-[3-(2-quinolyl)propoxy]pyrimidin-4-amine, has been complexed with PDE10A .
- This research could lead to the development of new treatments for disorders such as schizophrenia, Huntington’s disease, and Parkinson’s disease .
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Treatment of Various Diseases
- Thiazole derivatives have been investigated for their potential use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- Clinical trial results and high-quality research have indicated the potential of SIRT1, a protein that can be activated by certain thiazole derivatives, in the treatment of many diseases .
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Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Antithrombotic, Antitumor and Cytotoxic Activities
-
Phosphodiesterase 10A (PDE10A) Inhibitors
- PDE10A is an enzyme that is being targeted for its potential role in neuropsychiatric disorders .
- A compound with a similar structure to the one you mentioned, 6-chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-[3-(2-quinolyl)propoxy]pyrimidin-4-amine, has been complexed with PDE10A .
- This research could lead to the development of new treatments for disorders such as schizophrenia, Huntington’s disease, and Parkinson’s disease .
-
Treatment of Various Diseases
- Thiazole derivatives have been investigated for their potential use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- Clinical trial results and high-quality research have indicated the potential of SIRT1, a protein that can be activated by certain thiazole derivatives, in the treatment of many diseases .
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Antithrombotic Agent
properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S2/c1-5-21-13-7-8-14(22-6-2)16(9-13)24(19,20)17-10-15-11(3)18-12(4)23-15/h7-9,17H,5-6,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVESMIHPODALHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide |
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